Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-
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Overview
Description
Acetaldehyde, methoxy(2-oxoethoxy)-: is an organic compound with the molecular formula C5H8O4 . It is also known by other names such as Methoxyacetaldehyde and Methoxyethanal . This compound is characterized by the presence of an aldehyde group and a methoxy group attached to the carbon chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Alcohols: One common method for preparing acetaldehyde, methoxy(2-oxoethoxy)- involves the nucleophilic addition of methanol to acetaldehyde in the presence of an acid catalyst. This reaction proceeds through the formation of a hemiacetal intermediate, which further reacts to form the desired product.
Industrial Production Methods: Industrially, this compound can be synthesized through the controlled oxidation of ethylene glycol dimethyl ether.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetaldehyde, methoxy(2-oxoethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted aldehydes or ethers.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Acetaldehyde, methoxy(2-oxoethoxy)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is used in biochemical studies to investigate the reactivity and behavior of aldehydes and methoxy groups in biological systems.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting aldehyde dehydrogenase enzymes.
Industry:
Mechanism of Action
The mechanism of action of acetaldehyde, methoxy(2-oxoethoxy)- involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, while the methoxy group can participate in substitution reactions. The molecular targets and pathways involved include interactions with aldehyde dehydrogenase enzymes and other cellular nucleophiles .
Comparison with Similar Compounds
Acetaldehyde: A simpler aldehyde with the formula .
Methoxyacetaldehyde: Similar to acetaldehyde, methoxy(2-oxoethoxy)- but with a different substitution pattern.
Ethylene Glycol Dimethyl Ether: An ether with the formula .
Uniqueness:
Properties
CAS No. |
34786-50-0 |
---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
2-methoxy-2-(2-oxoethoxy)acetaldehyde |
InChI |
InChI=1S/C5H8O4/c1-8-5(4-7)9-3-2-6/h2,4-5H,3H2,1H3 |
InChI Key |
CUOMYDZNJOUCKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(C=O)OCC=O |
Origin of Product |
United States |
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